Gluceptate sodium dihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Gluceptate sodium dihydrate, also known as sodium glucoheptonate, is a non-toxic, non-hazardous chelating agent. It forms stable complexes with di- and trivalent metal ions such as calcium, iron, and aluminum. This compound is highly compatible with strong alkaline mediums and can prevent bacterial degradation of solutions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of gluceptate sodium dihydrate typically involves the oxidation of glucose. A common method is to react glucose with an alkali solution, such as sodium hydroxide, to produce sodium glucoheptonate .

Industrial Production Methods: In industrial settings, the production process involves the controlled oxidation of glucose in the presence of an alkaline medium. The reaction is carefully monitored to ensure the complete conversion of glucose to this compound, followed by purification and crystallization steps to obtain the dihydrate form.

Análisis De Reacciones Químicas

Types of Reactions: Gluceptate sodium dihydrate primarily undergoes chelation reactions, where it forms complexes with metal ions. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions: The compound reacts with metal ions such as calcium, iron, and aluminum in aqueous solutions. The reaction conditions usually involve a neutral to slightly alkaline pH to facilitate the formation of stable complexes.

Major Products Formed: The major products of these reactions are the metal-gluceptate complexes, which are stable and soluble in water. These complexes are used in various applications, including water treatment and industrial processes .

Aplicaciones Científicas De Investigación

Diagnostic Imaging

Gluceptate sodium dihydrate is notably used in nuclear medicine for imaging purposes. It serves as a radiopharmaceutical agent, particularly in the form of Technetium Tc 99m gluceptate. This compound is utilized for:

- Kidney Imaging : It aids in assessing renal perfusion and function, providing critical information about kidney health.

- Brain Imaging : The compound is also employed to evaluate cerebral blood flow and brain perfusion, which is essential in diagnosing various neurological conditions .

Therapeutic Uses

In addition to its imaging capabilities, this compound has therapeutic applications. It is involved in:

- Electrolyte Replenishment : It can be used to restore electrolyte balance in patients with deficiencies, particularly in cases of hypocalcemia where calcium levels are critically low .

- Nutritional Support : Due to its composition, it may be beneficial in total parenteral nutrition (TPN) formulations where precise electrolyte management is crucial.

Chemical Properties and Mechanism of Action

This compound has the chemical formula C7H17NaO10 and exhibits properties that facilitate its role in medical applications:

- Chelating Properties : The compound has chelating abilities that help bind metal ions, which can be beneficial in reducing toxicity from heavy metals during treatment protocols.

- Solubility : Its high solubility in water allows for easy administration and absorption in clinical settings .

Clinical Trials

Several clinical trials have investigated the efficacy of this compound in various applications:

- A study published on ClinicalTrials.gov explored its use in renal imaging, confirming that patients receiving Technetium Tc 99m gluceptate showed improved diagnostic accuracy compared to traditional methods .

Case Reports

- A notable case involved a patient with severe renal impairment who benefited from this compound administration during imaging studies, highlighting its role in enhancing diagnostic clarity while managing electrolyte levels effectively.

Comparative Analysis with Other Compounds

The following table summarizes the key differences between this compound and other related compounds used in similar applications:

| Compound | Primary Use | Chelating Ability | Solubility |

|---|---|---|---|

| This compound | Diagnostic Imaging | High | High |

| Sodium Gluconate | Food Additive, Construction | Moderate | Moderate |

| Calcium Gluconate | Electrolyte Supplement | Low | High |

Mecanismo De Acción

The primary mechanism of action of gluceptate sodium dihydrate is its ability to chelate metal ions. By forming stable complexes with metal ions, it prevents these ions from participating in unwanted chemical reactions. This chelation process is crucial in various applications, such as preventing metal ion-induced degradation in industrial processes and stabilizing metal ions in biological systems .

Comparación Con Compuestos Similares

Calcium gluceptate: Used as a calcium supplement to treat hypocalcemia.

Sodium citrate: Another chelating agent used in food and pharmaceuticals.

Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent in various industries.

Uniqueness: Gluceptate sodium dihydrate is unique due to its high compatibility with strong alkaline mediums and its ability to form stable complexes with a wide range of metal ions. Unlike some other chelating agents, it is non-toxic and non-hazardous, making it suitable for use in sensitive applications such as cosmetics and pharmaceuticals .

Propiedades

Número CAS |

10094-62-9 |

|---|---|

Fórmula molecular |

C7H16NaO9 |

Peso molecular |

267.19 g/mol |

Nombre IUPAC |

sodium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate |

InChI |

InChI=1S/C7H14O8.Na.H2O/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;;/h2-6,8-13H,1H2,(H,14,15);;1H2/t2-,3-,4+,5-,6-;;/m1../s1 |

Clave InChI |

IOQLZVQKTDKIOZ-PKXGBZFFSA-N |

SMILES |

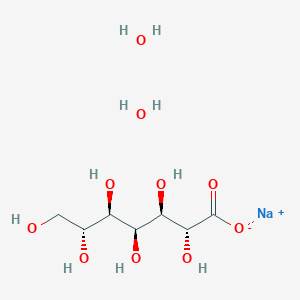

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.O.O.[Na+] |

SMILES isomérico |

C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O)O)O.O.[Na] |

SMILES canónico |

C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O.O.[Na] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.